molecular formula C10H10BrCl2NO B11795739 4-(4-Bromo-2,6-dichlorophenyl)morpholine

4-(4-Bromo-2,6-dichlorophenyl)morpholine

Cat. No.: B11795739
M. Wt: 311.00 g/mol
InChI Key: OEPIPURKSSCBCM-UHFFFAOYSA-N
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Description

4-(4-Bromo-2,6-dichlorophenyl)morpholine is an organic compound that features a morpholine ring substituted with a 4-bromo-2,6-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2,6-dichlorophenyl)morpholine typically involves the reaction of 4-bromo-2,6-dichloroaniline with morpholine. One common method includes the use of a coupling reagent such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2,6-dichlorophenyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmorpholine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the phenyl ring.

Scientific Research Applications

4-(4-Bromo-2,6-dichlorophenyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2,6-dichlorophenyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms on the phenyl ring can form specific interactions with the active sites of enzymes, potentially inhibiting their activity. The morpholine ring can also interact with various biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromo-2-chlorophenyl)morpholine: This compound is similar but has one less chlorine atom on the phenyl ring.

    4-(4-Bromo-2,6-dimethylphenyl)morpholine: This compound has methyl groups instead of chlorine atoms on the phenyl ring.

Uniqueness

4-(4-Bromo-2,6-dichlorophenyl)morpholine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the morpholine ring makes it a versatile compound for various applications in research and industry.

Biological Activity

4-(4-Bromo-2,6-dichlorophenyl)morpholine is a chemical compound that has attracted significant attention in medicinal chemistry due to its unique structural features and promising biological activities. The compound consists of a morpholine ring linked to a 4-bromo-2,6-dichlorophenyl moiety, which enhances its potential as a therapeutic agent. This article delves into the biological activity, synthesis, and potential applications of this compound, supported by relevant data and case studies.

Research indicates that compounds with similar structures to this compound can act as inhibitors of various enzymes, particularly tyrosine kinases. The presence of halogen atoms, such as bromine and chlorine, is known to enhance the binding affinity to biological targets, making such compounds promising candidates for cancer therapy.

Anticancer Activity

Studies have demonstrated the effectiveness of morpholine derivatives against specific cancer cell lines. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various human cancer cell lines. The compound's ability to induce apoptosis in these cells has been highlighted in several studies .

Case Study: Cytotoxic Effects

A notable study evaluated the cytotoxic activity of related morpholine derivatives against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds exhibited dose-dependent cytotoxicity with IC50 values ranging from 0.11 to 1.47 μM, demonstrating their potential as anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, this compound and its derivatives have shown antimicrobial activity. For example, related compounds were tested for their minimum inhibitory concentration (MIC) against various pathogens. Some derivatives displayed MIC values as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .

Synthesis and Yield

The synthesis of this compound typically involves several steps that yield the desired compound with high purity (approximately 83.8%). The synthetic route often includes reactions involving bromoaniline and morpholine under controlled conditions.

Synthesis Steps

  • Formation of the Morpholine Ring : Reacting appropriate amines with cyclic ethers.
  • Bromination : Introducing bromine at specific positions on the phenyl ring.
  • Chlorination : Adding chlorine atoms at designated positions to enhance biological activity.

Comparative Analysis with Related Compounds

The following table summarizes structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
4-Bromoaniline Aromatic amine with bromineCommonly used in dye synthesis
2,6-Dichloroaniline Dichloro-substituted anilineSimilar reactivity but lacks morpholine
4-Bromo-3-methylphenol Brominated phenolic compoundExhibits different biological activities
4-(Bromophenyl)pyridine Pyridine ring attached to brominated phenylDifferent heterocyclic structure

The presence of the morpholine ring in this compound provides unique properties that enhance its potential as a therapeutic agent compared to others listed.

Properties

Molecular Formula

C10H10BrCl2NO

Molecular Weight

311.00 g/mol

IUPAC Name

4-(4-bromo-2,6-dichlorophenyl)morpholine

InChI

InChI=1S/C10H10BrCl2NO/c11-7-5-8(12)10(9(13)6-7)14-1-3-15-4-2-14/h5-6H,1-4H2

InChI Key

OEPIPURKSSCBCM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2Cl)Br)Cl

Origin of Product

United States

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